molecular formula C21H26N4O3 B5122868 N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea

N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea

货号 B5122868
分子量: 382.5 g/mol
InChI 键: JAKKKSLLUYJMOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.

作用机制

BRL-15572 is a highly selective antagonist of the orexin-1 receptor, which is expressed in the hypothalamus and plays a crucial role in the regulation of sleep and wakefulness. By blocking the activation of the orexin-1 receptor, BRL-15572 promotes the onset and maintenance of sleep, without affecting other neurotransmitter systems that are involved in the regulation of sleep.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. In addition, BRL-15572 has also been shown to reduce anxiety and depression-like behaviors in animal models. However, further studies are needed to determine the exact mechanisms underlying these effects.

实验室实验的优点和局限性

One of the major advantages of BRL-15572 is its high selectivity for the orexin-1 receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of sleep and wakefulness. However, one of the limitations of BRL-15572 is its relatively low potency, which may limit its usefulness in certain experimental settings.

未来方向

There are several future directions for research on BRL-15572, including the development of more potent and selective orexin-1 receptor antagonists, the investigation of the long-term effects of BRL-15572 on sleep and wakefulness, and the exploration of its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression.
Conclusion:
In conclusion, BRL-15572 is a highly selective antagonist of the orexin-1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. The synthesis method of BRL-15572 involves several steps, and the compound has been shown to have a number of biochemical and physiological effects. While there are some limitations to the use of BRL-15572 in certain experimental settings, there are also several future directions for research on this compound that hold promise for the development of new treatments for sleep disorders and other related conditions.

合成方法

The synthesis of BRL-15572 involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with piperazine, followed by the reaction with phenyl isocyanate to form the urea derivative. The final product is obtained after purification by column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. Several preclinical studies have shown that BRL-15572 is effective in reducing the symptoms of insomnia and promoting sleep, without causing significant side effects. In addition, BRL-15572 has also been shown to have anxiolytic and antidepressant-like effects in animal models.

属性

IUPAC Name

1-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(23-17-4-2-1-3-5-17)22-8-9-24-10-12-25(13-11-24)18-6-7-19-20(16-18)28-15-14-27-19/h1-7,16H,8-15H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKKSLLUYJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。